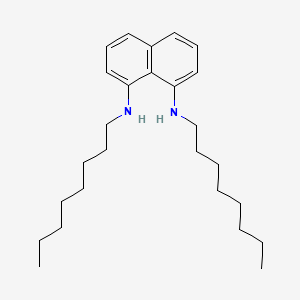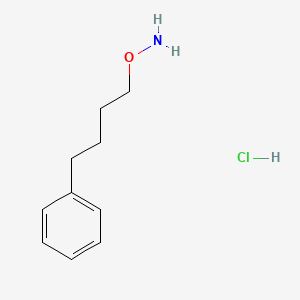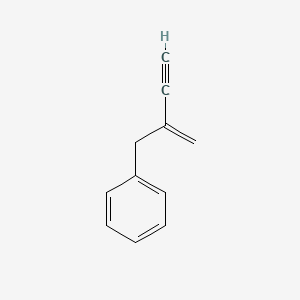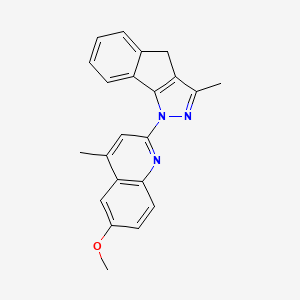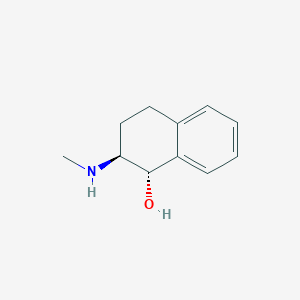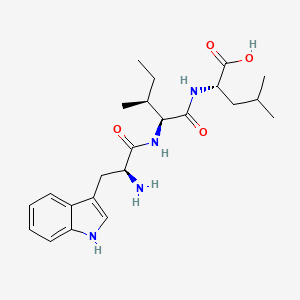
Trp-Ile-Leu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trp-Ile-Leu is a tripeptide composed of the amino acids tryptophan, isoleucine, and leucine. Tripeptides are small peptides consisting of three amino acids linked by peptide bonds. This compound is of particular interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Ile-Leu can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tryptophan) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid (isoleucine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (leucine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can involve large-scale SPPS or solution-phase synthesis, depending on the desired quantity and purity. Solution-phase synthesis involves the use of liquid solvents and can be more suitable for large-scale production. The choice of method depends on factors such as cost, efficiency, and the specific requirements of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trp-Ile-Leu can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with modified functional groups.
Substitution: Peptides with new functional groups introduced through substitution.
Aplicaciones Científicas De Investigación
Trp-Ile-Leu has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based products and materials.
Mecanismo De Acción
The mechanism of action of Trp-Ile-Leu involves its interaction with specific molecular targets and pathways. The tryptophan residue can interact with cell membranes and proteins, influencing cellular processes. The isoleucine and leucine residues contribute to the peptide’s overall structure and stability, affecting its biological activity. The exact mechanism depends on the specific application and context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
Trp-Ile-Trp: A tripeptide with two tryptophan residues, known for its distinct biological activities.
Ile-Leu-Trp: Another tripeptide with a different sequence, exhibiting unique properties.
Leu-Ile-Trp: A tripeptide with leucine at the N-terminus, affecting its behavior and interactions.
Uniqueness of Trp-Ile-Leu
This compound is unique due to its specific sequence and the presence of tryptophan, isoleucine, and leucine. This combination of amino acids imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
157976-66-4 |
|---|---|
Fórmula molecular |
C23H34N4O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H34N4O4/c1-5-14(4)20(22(29)26-19(23(30)31)10-13(2)3)27-21(28)17(24)11-15-12-25-18-9-7-6-8-16(15)18/h6-9,12-14,17,19-20,25H,5,10-11,24H2,1-4H3,(H,26,29)(H,27,28)(H,30,31)/t14-,17-,19-,20-/m0/s1 |
Clave InChI |
KULBQAVOXHQLIY-HSCHXYMDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
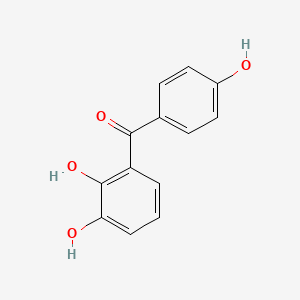
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
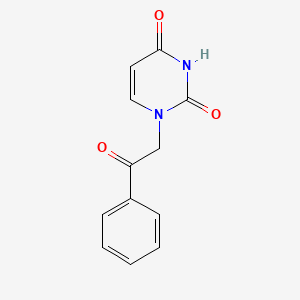
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
